2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-4-5-17-8-9(7-13)6-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSQXVZNDMDUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 258.314 g/mol. The compound features a unique oxazepane ring structure that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₄ |
| Molecular Weight | 258.314 g/mol |
| CAS Number | 1240582-19-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, similar to other compounds targeting microsomal prostaglandin E synthase-1 (mPGES-1) which is implicated in various inflammatory conditions and cancer .
Anti-inflammatory Activity
Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For instance, a study demonstrated that related compounds could inhibit mPGES-1 activity in low micromolar ranges, leading to reduced prostaglandin E₂ (PGE₂) levels in inflammatory models . The inhibition of PGE₂ is critical as it plays a role in mediating pain and inflammation.
Cytotoxicity and Apoptosis Induction
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. One study reported that exposure to the compound resulted in cell cycle arrest at the G0/G1 phase and increased subG0/G1 fractions, indicating the onset of apoptosis . This effect was particularly pronounced in A549 lung cancer cells when compared to standard reference compounds.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid, and what role does the tert-butoxycarbonyl (Boc) group play in these methods?
- Methodological Answer : The Boc-protected intermediate is critical for preventing undesired side reactions during synthesis. For example, the Boc group is introduced via reaction with methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride under acidic conditions, followed by deprotection using HCl in dioxane . The Boc group stabilizes reactive amines and enables stepwise functionalization of the oxazepane ring.
Q. How can researchers validate the purity of this compound using analytical techniques?
- Methodological Answer : High-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) as a mobile phase modifier (e.g., QC-SMD-TFA05 conditions) is recommended. Retention times (~1.76 minutes) and LCMS data (e.g., m/z 732 [M+H]+) should align with theoretical molecular weights (C₁₂H₂₁NO₅, MW 259.30) . Discrepancies may indicate impurities or incomplete Boc deprotection.
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Follow hazard controls such as engineering ventilation, airborne concentration monitoring, and strict hygiene practices (e.g., no eating in labs, mandatory post-shift showers). Contaminated clothing must be professionally decontaminated to avoid secondary exposure .
Advanced Research Questions
Q. How does the conformational flexibility of the 1,4-oxazepane ring influence crystallographic refinement, and what software tools are optimal for resolving its structure?
- Methodological Answer : The oxazepane ring’s seven-membered structure introduces torsional strain, complicating X-ray refinement. SHELXL is preferred for small-molecule refinement due to its robust handling of twinned or high-resolution data. For macromolecular applications, SHELXPRO interfaces with crystallographic pipelines to resolve low-symmetry conformers .
Q. What spectroscopic techniques are most effective for detecting Boc-deprotection intermediates, and how should unexpected NMR signals be interpreted?
- Methodological Answer : ¹H-NMR (DMSO-d₆) is critical for monitoring Boc removal. Key signals include the tert-butyl group at δ 1.02 (9H, s) and methyl ester protons at δ 3.79 (3H, s). Unexpected peaks at δ 9.00 (brs) may indicate incomplete deprotection or hydrochloride salt formation . Cross-validation with IR (C=O stretching ~1700 cm⁻¹) is advised.
Q. How can researchers address discrepancies between theoretical and observed molecular weights in LCMS data?
- Methodological Answer : Observed m/z 732 [M+H]+ (Example 237 in EP 4 374 877 A2) may suggest adduct formation (e.g., sodium or potassium) or incomplete ionization. Adjust ionization parameters (e.g., ESI vs. APCI) and compare with calculated exact mass (244.142 g/mol for C₁₁H₂₀N₂O₄) .
Q. What strategies optimize the incorporation of this compound into peptide synthesis workflows?
- Methodological Answer : Use Boc-based solid-phase peptide synthesis (SPPS) on 4-(hydroxymethyl)phenylacetamidomethylpolystyrene resin. The acetic acid moiety enables coupling via carbodiimide chemistry (e.g., DCC/HOBt), while the Boc group protects the oxazepane nitrogen during elongation .
Q. How does storage temperature (2–8°C) impact the compound’s thermodynamic stability, and what degradation products are likely under suboptimal conditions?
- Methodological Answer : Storage at 2–8°C minimizes hydrolysis of the Boc group. At higher temperatures, degradation via tert-butyl cleavage (evidenced by CO₂ release) or oxazepane ring oxidation may occur. Monitor via TLC (silica gel, ethyl acetate/hexane) and LCMS for m/z shifts corresponding to decarboxylation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
